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Compound of Interest

Compound Name: Impromidine

Cat. No.: B1671804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Impromidine and histamine,

focusing on their efficacy as histamine H2-receptor agonists. The information presented is

collated from key preclinical and clinical studies to assist in research and development.

Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key quantitative data from comparative in vivo studies of

Impromidine and histamine.
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Parameter Species
Impromidin
e Effect

Histamine
Effect

Relative
Potency
(Impromidin
e vs.
Histamine)

Citation

Gastric Acid

Secretion

Conscious

Dogs

ED50: 3.8

nmol/kg·hr

ED50: 145

nmol/kg·hr

~38 times

more potent
[1]

Healthy

Humans

10 µg/kg·h⁻¹

i.v. produced

near maximal

acid secretion

40 µg/kg·h⁻¹

i.v. produced

similar gastric

secretory

responses

Impromidine

is more

potent

[2]

Anesthetized

Rabbits

More potent

than

histamine in

vivo

Less potent

than

Impromidine

Impromidine

is more

potent

[3][4]

Heart Rate
Conscious

Dogs

ED50: 5.6

nmol/kg·hr

(increase)

ED50: 172

nmol/kg·hr

(increase)

~30 times

more potent
[1]

Blood

Pressure

Conscious

Dogs

Fall in

systolic blood

pressure

Fall in

systolic blood

pressure

Impromidine

produced the

same

maximum fall

as histamine.

Cats and

Rats

Lowers blood

pressure

Similar

responses in

mepyramine-

treated cats

-

Cardiovascul

ar Effects

Healthy

Humans

Less marked

cardiovascula

r effects

More

pronounced

cardiovascula

r effects (e.g.,

headache)

Impromidine

has a more

favorable

side-effect

profile.
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Key Findings:

Impromidine is a significantly more potent H2-receptor agonist than histamine in stimulating

gastric acid secretion and increasing heart rate in vivo.

Both agents produce a similar maximal fall in systolic blood pressure.

In human studies, Impromidine demonstrates a better cardiovascular side-effect profile

compared to histamine.

The effects of both Impromidine and histamine on gastric secretion, heart rate, and blood

pressure are mediated by H2-receptors, as they are competitively inhibited by H2-

antagonists like cimetidine.

Experimental Protocols
Below are detailed methodologies from key experiments that compared the in vivo efficacy of

Impromidine and histamine.

Study 1: Gastric Secretion, Heart Rate, and Blood
Pressure in Conscious Dogs

Objective: To compare the H2-receptor-mediated effects of Impromidine and histamine on

gastric acid secretion, heart rate, and systolic blood pressure.

Subjects: Five conscious gastric fistula dogs.

Drug Administration:

Impromidine: Administered in a step-dose response ranging from 0.46 to 46 nmol/kg·hr in

45-minute steps. This was performed with and without a background infusion of the H2-

antagonist cimetidine (2 µmol/kg·hr).

Histamine Acid Phosphate: Administered in a seven-step dose-response from 18 to 1350

nmol/kg·hr.

Measurements:
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Gastric HCl output was measured from the gastric fistula.

Heart rate (HR) was monitored.

Systolic blood pressure was recorded.

Data Analysis: The dose-response curves for both agonists were compared to determine

their relative potency (ED50 values) and maximal effects. The inhibitory effect of cimetidine

was used to confirm H2-receptor mediation.

Study 2: Gastric Secretory Studies in Humans
Objective: To evaluate the efficacy and safety of Impromidine as a gastric acid

secretagogue in healthy human volunteers and compare it to histamine and pentagastrin.

Subjects: Healthy male volunteers.

Drug Administration:

Impromidine: Administered intravenously at a dose of 10 µg/kg·h⁻¹ to achieve near-

maximal acid secretion. A log dose-response curve was generated over a range of 2.5–20

µg/kg·h⁻¹.

Histamine Acid Phosphate: Administered intravenously at 40 µg/kg·h⁻¹.

Cimetidine: Used as an antagonist at 0.5 mg/kg·h⁻¹ and 2 mg/kg·h⁻¹ to demonstrate

competitive antagonism.

Measurements:

Gastric acid secretion was measured.

Cardiovascular effects, including heart rate and blood pressure, were monitored.

Side effects such as headache, nausea, and abdominal discomfort were recorded.

Data Analysis: The gastric secretory responses to Impromidine, histamine, and pentagastrin

were compared. The shift in the Impromidine dose-response curve in the presence of
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cimetidine was analyzed to confirm competitive antagonism at the H2-receptor.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway for H2-receptor activation and a typical

experimental workflow for comparing H2-receptor agonists in vivo.
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Caption: H2-Receptor signaling pathway activated by Impromidine and Histamine.
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Experimental Setup

Experimental Procedure

Data Analysis

Select Animal Model
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Caption: In vivo experimental workflow for comparing H2-receptor agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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